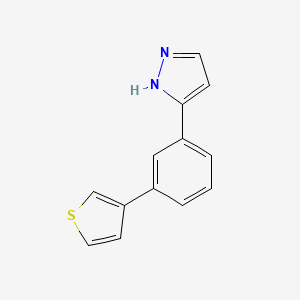

5-(3-thiophen-3-ylphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-thiophen-3-ylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-10(12-5-7-16-9-12)8-11(3-1)13-4-6-14-15-13/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRRCZSVOXKEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 5 3 Thiophen 3 Ylphenyl 1h Pyrazole

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole (1) reveals two primary disconnection points. The first disconnection is at the pyrazole (B372694) ring, suggesting a precursor containing the pre-formed 3-thiophen-3-ylphenyl group. This leads to key intermediates such as a 1,3-dicarbonyl compound or its equivalent, which can undergo cyclization with a hydrazine (B178648) source. A particularly valuable precursor is the chalcone (B49325), 1-(3-(thiophen-3-yl)phenyl)-3-arylprop-2-en-1-one (2), or an enaminone derivative, 3-(dimethylamino)-1-(3-(thiophen-3-yl)phenyl)prop-2-en-1-one (3).

The second key disconnection lies within the 3-thiophen-3-ylphenyl moiety, pointing towards the formation of the C-C bond between the phenyl and thiophene (B33073) rings. This disconnection identifies 3'-bromoacetophenone (4) and a suitable thiophene-3-yl organometallic reagent, such as thiophene-3-boronic acid (5) or 3-(tributylstannyl)thiophene (6), as the primary starting materials. This retrosynthetic approach allows for a modular synthesis where the two key aromatic fragments are prepared separately and then coupled, followed by the construction of the pyrazole ring.

Classical Cyclization Strategies for Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established transformation in organic synthesis, with several classical methods being applicable to the synthesis of this compound.

Condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Equivalents

One of the most common and reliable methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. In the context of synthesizing the target molecule, this involves the reaction of a precursor containing the 3-thiophen-3-ylphenyl scaffold with hydrazine hydrate or a substituted hydrazine.

A versatile approach utilizes α,β-unsaturated ketones, or chalcones, as the 1,3-dicarbonyl equivalent. The synthesis begins with the Claisen-Schmidt condensation of 3'-(thiophen-3-yl)acetophenone with a suitable aldehyde to form the corresponding chalcone. This chalcone is then subjected to a cyclocondensation reaction with hydrazine hydrate. The reaction typically proceeds in a protic solvent like ethanol or acetic acid, often under reflux conditions, to yield the desired pyrazoline intermediate, which can then be oxidized to the pyrazole. acs.orgnih.govscispace.com

Alternatively, enaminones serve as excellent precursors for pyrazole synthesis. The reaction of 3'-(thiophen-3-yl)acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords the corresponding enaminone, 3-(dimethylamino)-1-(3-(thiophen-3-yl)phenyl)prop-2-en-1-one. This intermediate readily undergoes cyclization with hydrazine hydrate, often in refluxing ethanol or acetic acid, to provide the 5-substituted pyrazole in good yields. nih.govnih.gov This method offers the advantage of not requiring an additional oxidation step.

| Precursor Type | Reagents and Conditions | Product | Key Advantages |

| Chalcone | Hydrazine hydrate, ethanol or acetic acid, reflux | Pyrazoline (requires oxidation) | Readily accessible precursors |

| Enaminone | Hydrazine hydrate, ethanol or acetic acid, reflux | Pyrazole | Direct formation of the aromatic ring |

[3+2] Annulation Approaches for Pyrazole Ring Construction

[3+2] Annulation, or 1,3-dipolar cycloaddition, represents another powerful strategy for the construction of the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, nitrile imines, generated in situ from hydrazonoyl halides, can serve as the 1,3-dipole. The dipolarophile would be an alkyne or an alkene bearing the 3-thiophen-3-ylphenyl moiety.

While a versatile method, the direct application of [3+2] annulation for the synthesis of this compound from simple precursors can be challenging due to the need for appropriately functionalized starting materials. However, it remains a viable and often highly regioselective alternative to condensation strategies. organic-chemistry.org

Strategies for Installing the Thiophene Moiety

The formation of the biaryl linkage between the thiophene and phenyl rings is a critical step in the synthesis of the key precursor, 3'-(thiophen-3-yl)acetophenone. Modern cross-coupling reactions are the methods of choice for this transformation.

Electrophilic and Nucleophilic Functionalization of Thiophene Rings

The preparation of the necessary thiophene precursors for cross-coupling often involves the functionalization of the thiophene ring. Thiophene undergoes electrophilic substitution reactions preferentially at the C2 and C5 positions due to the electron-rich nature of the ring. However, functionalization at the C3 position can be achieved under specific conditions or by using starting materials that direct substitution to this position. For instance, bromination of thiophene can provide 3-bromothiophene, a key precursor for subsequent cross-coupling reactions.

Nucleophilic aromatic substitution on thiophene is less common but can be achieved if the ring is activated by electron-withdrawing groups. This strategy is generally less employed for the synthesis of the target molecule's precursors.

Cross-Coupling Methodologies for Establishing the Thienyl-Phenyl Linkage

Palladium-catalyzed cross-coupling reactions are highly effective for the formation of the C-C bond between the thiophene and phenyl rings. The two most prominent methods in this context are the Suzuki and Stille couplings.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 3'-(thiophen-3-yl)acetophenone, this would typically involve the reaction of 3-bromoacetophenone with thiophene-3-boronic acid or its esters. udel.eduarkat-usa.orgikm.org.myresearchgate.net This reaction is catalyzed by a palladium(0) complex in the presence of a base. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.

The Stille coupling reaction utilizes an organotin reagent in place of the organoboron compound. The synthesis of the key acetophenone precursor can be achieved by coupling 3-bromoacetophenone with 3-(tributylstannyl)thiophene. wikipedia.orgharvard.edursc.org Like the Suzuki coupling, this reaction is catalyzed by a palladium complex. While often providing high yields and tolerance to a wide range of functional groups, the toxicity of the organotin reagents and byproducts is a significant drawback.

| Cross-Coupling Reaction | Thiophene Reagent | Phenyl Reagent | Catalyst/Base | Advantages | Disadvantages |

| Suzuki Coupling | Thiophene-3-boronic acid | 3-Bromoacetophenone | Pd(0) complex, Base (e.g., Na2CO3, K2CO3) | Low toxicity of boron reagents | Boronic acids can be unstable |

| Stille Coupling | 3-(Tributylstannyl)thiophene | 3-Bromoacetophenone | Pd(0) complex | High yields, functional group tolerance | Toxicity of tin reagents |

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including the this compound scaffold. organic-chemistry.orgrsc.org This method is prized for its broad functional group tolerance and generally high yields. wiley-vch.de The core of this synthetic approach involves the coupling of an organoboron species with an organic halide or triflate. For the target molecule, this can be achieved through two primary retrosynthetic disconnections:

Coupling of a 5-halo-1H-pyrazole derivative with (3-(thiophen-3-yl)phenyl)boronic acid.

Coupling of a 3-(1H-pyrazol-5-yl)phenyl halide with a thiophene-3-boronic acid.

A significant challenge in coupling reactions involving nitrogen-rich heterocycles like pyrazole is the potential for the free N-H group to inhibit the palladium catalyst. researchgate.net While N-protection strategies are common, recent advancements have focused on developing catalyst systems that are effective for unprotected N-H azoles. researchgate.net Key components of a successful Suzuki-Miyaura coupling protocol include the palladium source, a suitable ligand, a base, and the solvent system.

Catalyst and Ligand Systems: Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. However, more advanced catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as XPhos and SPhos have proven effective in challenging coupling reactions involving heteroaryl compounds. researchgate.net

Bases and Solvents: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. nih.govcabidigitallibrary.org The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water to facilitate the reaction. nih.govcabidigitallibrary.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocyclic Synthesis

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest | researchgate.net |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | - | 66-81 | nih.govcabidigitallibrary.org |

| PdCl₂ | PCy₃ | TBAF, CuCl | Dioxane | 110 | Good-Excellent | semanticscholar.org |

| Pd(0) | - | K₃PO₄ | 1,4-Dioxane | - | Moderate-Good | cabidigitallibrary.org |

Alternative Transition Metal-Mediated Couplings

While the Suzuki-Miyaura coupling is widely used, several other transition metal-mediated reactions provide powerful alternatives for the construction of the C-C bond linking the thiophene and phenyl rings. organic-chemistry.org These methods can offer advantages in cases where the required boronic acids are unstable or difficult to prepare.

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin) with an organic halide, catalyzed by palladium. wiley-vch.de This reaction is known for its excellent tolerance of a wide variety of functional groups. wiley-vch.de For the synthesis of the target scaffold, a tributylstannylthiophene could be coupled with a 3-halo-phenylpyrazole, or a 5-(3-halophenyl)-1H-pyrazole could be reacted with a thiophene-stannane derivative.

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon reagent, such as an aryltrimethoxysilane or arytrifluorosilane, which couples with an organic halide. organic-chemistry.orgnih.gov This method is considered more environmentally friendly due to the low toxicity of silicon byproducts. semanticscholar.org The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like NaOH. semanticscholar.orgnih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. organic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. nih.gov Organozinc compounds are generally more reactive than their boron or silicon counterparts, which can allow for reactions to proceed under milder conditions. nih.gov

Table 2: Comparison of Alternative Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R-M) | Catalyst | Key Features | Reference |

| Stille | R-Sn(Alkyl)₃ | Palladium | High functional group tolerance; toxic tin byproducts. | wiley-vch.de |

| Hiyama | R-Si(OR')₃ or R-SiF₃ | Palladium | Low toxicity of byproducts; requires fluoride or base activation. | organic-chemistry.orgnih.gov |

| Negishi | R-ZnX | Palladium or Nickel | High reactivity of organozinc reagent; moisture sensitive. | organic-chemistry.orgnih.gov |

Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

N-Alkylation and N-Arylation of the Pyrazole Ring

The pyrazole ring of the this compound scaffold possesses two nitrogen atoms, but due to the aromaticity of the ring, substitution typically occurs at the N-1 position. Direct N-alkylation and N-arylation are common strategies to modify the compound's properties.

N-Alkylation: This is generally achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. Strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K₂CO₃) can be used to deprotonate the pyrazole nitrogen, forming an anion that then acts as a nucleophile.

N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen is more complex. Copper-catalyzed N-arylation reactions, often using arylboronic acids, are a common method. More recent procedures have also utilized palladium catalysis. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. A direct synthesis method starting from primary amines and 1,3-dicarbonyl compounds also provides an efficient route to a variety of N-substituted pyrazoles. nih.gov

Functionalization at Peripheral Positions of the Thiophene and Phenyl Rings

The thiophene and phenyl rings of the core scaffold are amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The inherent reactivity of the thiophene ring makes it particularly susceptible to such modifications.

Halogenation: Thiophene undergoes halogenation very readily, often at temperatures as low as -30°C. iust.ac.ir The reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically leads to substitution at the α-positions (C2 or C5) of the thiophene ring due to the directing effect of the sulfur atom. iust.ac.irquimicaorganica.org Controlling the stoichiometry and reaction conditions is crucial to avoid polysubstitution. iust.ac.irresearchgate.net

Nitration: Direct nitration of thiophenes and other five-membered heterocycles can be achieved using milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, to prevent degradation of the sensitive ring system. researchgate.netsemanticscholar.org For the phenyl ring, standard nitrating conditions (a mixture of nitric acid and sulfuric acid) can be employed, with the position of substitution being directed by the existing pyrazolyl-thiophene substituent.

Friedel-Crafts Acylation: This reaction is a valuable method for introducing acyl groups onto the thiophene ring. To avoid the polymerization of thiophene that can be caused by strong Lewis acids like aluminum chloride, milder catalysts such as tin tetrachloride are often preferred. iust.ac.ir Acylation typically occurs at the electron-rich C5 position of the 3-substituted thiophene ring.

Advanced methods, such as palladium/norbornene cooperative catalysis, have been developed for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, offering pathways to more complex derivatives. acs.org

Methodological Innovations in Sustainable Synthesis

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, have been successfully applied to the synthesis of pyrazole derivatives. japsonline.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. These include dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. nih.gov The synthesis of pyrazoles, for example from the cyclocondensation of chalcones with hydrazine hydrate, can be accomplished in minutes under microwave irradiation, compared to several hours with conventional refluxing. japsonline.com This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.

Solvent-Free Synthesis: Conducting reactions under solvent-free or "dry media" conditions is another key aspect of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental impact. The synthesis of pyrazoles has been effectively demonstrated under solvent-free conditions, where the neat reactants are mixed, sometimes on a solid support, and heated (either conventionally or with microwaves). This technique is not only environmentally friendly but can also lead to improved yields and simpler product work-up procedures. nih.gov

Table 3: Examples of Green Synthetic Approaches to Pyrazole Derivatives

| Precursors | Conditions | Time | Yield (%) | Green Aspect | Reference |

| Chalcone, Hydrazine Hydrate | Microwave, Acetic Acid | 10 min | - | Rapid reaction | japsonline.com |

| 5-Aminopyrazole, Azlactone | Solvent-free, 150 °C | - | 62 | Avoids organic solvents | nih.gov |

| Chalcone, Hydrazine Hydrate | Ethanol, Reflux | 3 h | Good | Conventional (for comparison) | mdpi.com |

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering improved safety, scalability, and process control. For the synthesis of pyrazole derivatives, flow chemistry enables the safe handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.govscispace.com

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the feasibility of such an approach is demonstrated by the successful synthesis of structurally related thiophene-containing pyrazoles. For instance, a continuous-flow process has been developed for the synthesis of 3,5-disubstituted pyrazoles. In one notable example, the synthesis of a 3-(thiophen-2-yl)-5-(thiophen-2-ylmethyl)-1H-pyrazole derivative was successfully scaled up under flow conditions. mdpi.com This process highlights the potential of flow chemistry for producing thiophene-pyrazole scaffolds efficiently.

Table 1: Example of Continuous Flow Synthesis for a Thiophene-Containing Pyrazole Derivative mdpi.com

| Parameter | Value |

| Target Compound | 3-(thiophen-2-yl)-5-(thiophen-2-ylmethyl)-1H-pyrazole derivative |

| Method | Two-step flow strategy |

| Reaction Time | 16 hours (for scale-up) |

| Scale | 0.52 g |

| Isolated Yield | 81% |

This established methodology for a related thiophene-pyrazole compound underscores the viability of developing a dedicated continuous flow process for the title compound, promising enhanced efficiency and safety over traditional batch methods.

Optimization of Synthetic Conditions for Enhanced Efficiency and Selectivity

The synthesis of this compound inherently involves the formation of a crucial carbon-carbon bond between the phenyl and thiophene rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing such biaryl linkages. mdpi.comnih.gov The efficiency and selectivity of this key step are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, base, and solvent.

A plausible and efficient synthetic route would involve the Suzuki-Miyaura coupling of 5-(3-bromophenyl)-1H-pyrazole with thiophen-3-ylboronic acid. Optimizing this transformation is critical to achieving a high yield of the desired product while minimizing side reactions.

Catalyst and Ligand Selection: The choice of the palladium source and the associated ligand is paramount for a successful Suzuki-Miyaura coupling, especially when heteroaryl substrates are involved. nih.gov While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos), or ferrocenyl ligands like dppf, frequently provide superior results, particularly with challenging substrates like thiopheneboronic acids. mdpi.comntnu.no These advanced ligands promote the crucial reductive elimination step and can prevent catalyst deactivation, leading to higher yields and faster reaction times. ntnu.no

Table 2: Optimization of Palladium Catalyst for a Model Suzuki-Miyaura Coupling Reaction mdpi.com (Reaction: 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid)

| Catalyst | Yield (%) | Reaction Time (h) |

| Pd(OAc)₂/SPhos | 75 | 18 |

| Pd₂(dba)₃/XPhos | 80 | 18 |

| Pd(PPh₃)₄ | 60 | 18 |

| Pd(dppf)Cl₂ | 95 | 2 |

Base and Solvent Effects: The base plays a critical role in the catalytic cycle by facilitating the transmetalation step. The choice of base must be carefully matched with the substrates and solvent. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. mdpi.com For heteroaryl couplings, K₃PO₄ is often found to be highly effective. nih.gov

The solvent system must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), and N,N-dimethylformamide (DMF), often with the addition of water, are standard choices for Suzuki-Miyaura reactions. mdpi.commdpi.com The optimal solvent is highly substrate-dependent, and screening is necessary to maximize the yield.

Table 3: Optimization of Base and Solvent for a Model Suzuki-Miyaura Coupling mdpi.com (Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid)

| Base | Solvent | Yield (%) |

| K₂CO₃ | 1,4-Dioxane | 65 |

| Na₂CO₃ | 1,4-Dioxane | 60 |

| Cs₂CO₃ | 1,4-Dioxane | 70 |

| K₃PO₄ | 1,4-Dioxane | 85 |

| K₃PO₄ | Toluene | 75 |

| K₃PO₄ | DMF | 72 |

Theoretical and Computational Investigations of 5 3 Thiophen 3 Ylphenyl 1h Pyrazole

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and their corresponding energy levels. For complex molecules like 5-(3-thiophen-3-ylphenyl)-1H-pyrazole, these calculations reveal key information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the ground-state electronic properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying medium to large organic molecules.

Table 1: Predicted Ground State Geometrical Parameters for a Representative Phenyl-Pyrazole System (Illustrative) This table presents typical bond lengths and angles for a phenyl-pyrazole scaffold calculated using DFT methods, as specific data for this compound is not available. The values are based on findings for similar structures.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Lengths | ||

| N-N (pyrazole) | ~ 1.35 Å | |

| C=N (pyrazole) | ~ 1.33 Å | |

| C-C (pyrazole) | ~ 1.40 Å | |

| C-C (phenyl-pyrazole) | ~ 1.48 Å | |

| C-C (phenyl) | ~ 1.39 Å | |

| Bond Angles | ||

| C-N-N (pyrazole) | ~ 112° | |

| N-N-C (pyrazole) | ~ 106° | |

| N-C-C (pyrazole) | ~ 110° | |

| Dihedral Angle | ||

| Phenyl-Pyrazole | ~ 20° - 40° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making the molecule more polarizable and prone to chemical reactions. Conversely, a large energy gap indicates high chemical stability. For molecules containing both pyrazole (B372694) and thiophene (B33073) moieties, these gaps typically fall in a range that suggests good stability with potential for charge transfer, a property useful in designing materials for electronics. The distribution of HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the pyrazole and phenyl rings.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table shows typical HOMO, LUMO, and energy gap values for pyrazole-thiophene systems based on DFT calculations. Specific values for the title compound are not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.0 to -5.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | ~ -1.5 to -1.0 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 eV | Energy difference; indicates chemical reactivity and kinetic stability. |

Conformational Analysis and Torsional Dynamics of Inter-Ring Bonds

Conformational analysis involves mapping the potential energy surface as a function of the dihedral (torsional) angles of these inter-ring bonds. The dihedral angle describes the twist between the planes of the connected rings. For instance, in related structures, the dihedral angle between a pyrazole ring and an adjacent phenyl ring can vary, influencing the degree of electronic conjugation between them. A planar conformation (dihedral angle of 0° or 180°) allows for maximum π-orbital overlap, while a perpendicular arrangement (90°) disrupts it completely.

Computational studies can predict the energy penalties associated with these rotations. Typically, the ground state conformation is non-planar due to steric hindrance between hydrogen atoms on adjacent rings. The resulting twisted structure represents a compromise between stabilizing π-conjugation and destabilizing steric repulsion. Understanding these torsional dynamics is vital for predicting how the molecule might fit into a biological receptor site or pack in a crystal lattice.

Aromaticity Assessment of Constituent Heterocyclic Rings

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. In this compound, both the pyrazole and thiophene rings are classic examples of five-membered aromatic heterocycles. Assessing their degree of aromaticity is important for understanding their stability and reaction tendencies.

Quantitative Measures of Aromaticity in Pyrazole and Thiophene Moieties

While Hückel's rule (4n+2 π-electrons) provides a qualitative guideline, computational methods offer quantitative measures of aromaticity. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring. A large negative NICS value is indicative of a strong diatropic ring current, which is a hallmark of aromaticity.

For the pyrazole and thiophene moieties within the title compound, NICS(0) (calculated at the ring center) and NICS(1) (calculated 1 Å above the ring plane) values would be expected to be significantly negative, confirming their aromatic character. Comparing the NICS values for the two rings can reveal subtle differences in their aromaticity, which may be influenced by the electronic interactions with the central phenyl ring. Such analyses have been applied to various heterocyclic systems to quantify their aromatic nature.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, a key reaction of interest is its synthesis, which often involves a cyclocondensation step to form the pyrazole ring. Theoretical studies can model this process, for example, by reacting a chalcone (B49325) precursor with hydrazine (B178648). By calculating the energetic profile, chemists can identify the rate-determining step, evaluate the feasibility of different reaction pathways, and even predict how catalysts might lower the activation energy. These theoretical insights are invaluable for optimizing synthetic routes to improve yields and reduce byproducts.

Transition State Characterization for Key Reaction Pathways

The synthesis of this compound, like many pyrazole derivatives, can be envisioned through several key reaction pathways, the most common of which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. youtube.com For the specific target molecule, a plausible route involves the reaction of a substituted chalcone, namely 1-(3-thiophen-3-ylphenyl)-3-aryl-2-propen-1-one, with hydrazine.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. koreascience.kr Although a specific transition state analysis for this compound is not available in the current literature, mechanistic studies on analogous phenylthiophene chalcones provide significant insights. koreascience.kr Two primary mechanisms are often proposed for the formation of the pyrazoline intermediate, which is subsequently oxidized to the pyrazole.

One proposed pathway is a condensation reaction followed by a Michael-type addition. koreascience.kr In this scenario, the initial step is the reaction of hydrazine with the carbonyl group of the chalcone to form a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the terminal nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated system, leading to the closure of the five-membered pyrazoline ring.

Alternatively, the reaction could proceed via an initial Michael addition, where the hydrazine first attacks the β-carbon, followed by a subsequent intramolecular condensation involving the carbonyl group to form the ring. koreascience.kr DFT calculations on similar systems have been used to determine the activation energies for each step and to identify the transition state structures, thereby confirming the most probable reaction pathway. koreascience.kr Such calculations would be crucial to definitively characterize the key reaction pathways for the synthesis of this compound.

Predictive Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Predictive reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for understanding the chemical behavior of molecules without the need for experimental studies. nih.govnih.gov These descriptors, including the electrophilicity index (ω), chemical hardness (η), and chemical potential (μ), provide quantitative measures of a molecule's reactivity, stability, and propensity to participate in various chemical reactions. mdpi.comnih.gov

The chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively (η ≈ (ELUMO - EHOMO)/2). mdpi.com

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, representing the stabilization in energy when the system becomes saturated with electrons from the environment. researchgate.net It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ (EHOMO + ELUMO)/2). mdpi.com A higher electrophilicity index suggests a greater capacity to act as an electrophile.

While specific DFT calculations for this compound are not documented in the reviewed literature, studies on structurally related aryl-thiophene and pyrazole-containing compounds allow for an estimation of the expected values for these descriptors. nih.govnih.govnih.gov The presence of multiple aromatic rings and heteroatoms typically results in a moderate HOMO-LUMO gap, leading to intermediate values of chemical hardness and electrophilicity.

Table 1: Representative Calculated Reactivity Descriptors for Related Thiophene and Pyrazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source(s) |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -6.3 to -6.8 | -1.5 to -2.1 | 4.21 to 4.93 | 2.11 to 2.47 | 1.84 to 2.59 | nih.govnih.gov |

| Pyrazolyl-Thiophene Amides | -6.4 to -6.9 | -1.7 to -2.3 | ~4.5 | ~2.25 | ~2.0 | nih.gov |

This table is generated based on data from similar compound classes. The values for this compound may vary.

These theoretical descriptors are invaluable for predicting how this compound might interact with other reagents, guiding the design of new synthetic routes and the exploration of its potential applications. For instance, the calculated electrophilicity index can help in predicting its behavior in cycloaddition reactions or its susceptibility to nucleophilic attack.

Intermolecular Interactions and Supramolecular Assembly Propensities

The solid-state architecture and macroscopic properties of molecular solids are governed by the nature and strength of intermolecular interactions. For this compound, a combination of hydrogen bonding, π-stacking, and van der Waals forces is expected to dictate its supramolecular assembly.

Hydrogen Bonding Networks Involving the Pyrazole NH

The pyrazole ring is a classic hydrogen-bonding motif, possessing both a hydrogen-bond donor (the pyrrole-type NH group) and a hydrogen-bond acceptor (the pyridine-type N atom). nih.gov This dual functionality allows pyrazole derivatives to form robust and predictable hydrogen-bonding networks in the solid state. nih.gov The N-H···N interaction is a particularly strong and directional force that often leads to the formation of supramolecular assemblies such as dimers, trimers, or extended one-dimensional chains known as catemers. nih.govnih.gov

In the crystal structure of this compound, it is highly probable that the pyrazole NH group will engage in hydrogen bonding with the acceptor nitrogen of an adjacent molecule. This can result in the formation of centrosymmetric dimers or linear chains, which are common packing motifs for N-unsubstituted pyrazoles. nih.gov Additionally, weaker C-H···N and C-H···S hydrogen bonds involving the phenyl and thiophene rings may further stabilize the crystal lattice. In related structures, intermolecular C-H···O bonds involving thiophene rings have also been observed, highlighting the potential for the thiophene sulfur to participate in weak hydrogen bonding. nih.gov

π-Stacking and Van der Waals Interactions in Solid-State Packing

Given the presence of three aromatic systems—the phenyl ring, the thiophene ring, and the pyrazole ring—π-stacking interactions are expected to play a significant role in the solid-state packing of this compound. researchgate.net These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, or edge-to-face (T-shaped) arrangements.

Chemical Reactivity and Reaction Mechanisms of 5 3 Thiophen 3 Ylphenyl 1h Pyrazole

Electrophilic Aromatic Substitution on Thiophene (B33073) and Phenyl Rings

The pyrazole (B372694) ring itself generally undergoes electrophilic substitution, such as halogenation, nitration, and sulfonation, at the C4 position due to the directing effects of the two nitrogen atoms. globalresearchonline.net In the case of 1-phenyl-1H-pyrazole systems, formylation via Vilsmeier-Haack or Duff reactions is also known to be regiospecific to the C4 position. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Ring System | Most Probable Position(s) of Attack | Notes |

| Pyrazole | C4 | A generally favored position for electrophilic attack on the pyrazole nucleus. globalresearchonline.netresearchgate.net |

| Thiophene | C2', C5' | Thiophene is highly activated towards electrophilic substitution at these positions. |

| Phenyl | C2", C4", C6" | Ortho and para positions relative to the C-C bond linking to the pyrazole ring. |

(Note: Numbering assumes the pyrazole is the primary ring, with the phenyl at C5 and the thiophene substituent at C3 of the phenyl ring.)

Nucleophilic Reactivity and Potential Ring-Opening Pathways

The pyrazole ring is generally stable and resistant to ring-opening reactions. However, the compound exhibits nucleophilic character primarily through the N1-H proton and the pyridinic nitrogen at the N2 position. Deprotonation of the N1-H by a suitable base would generate a pyrazolate anion, a potent nucleophile that can readily react with various electrophiles, such as alkyl or acyl halides.

While direct nucleophilic aromatic substitution on the electron-rich rings is unfavorable, it can be achieved if suitable leaving groups are present. For instance, studies on other pyrazole systems have shown that a chloro-substituent can be displaced by nucleophiles. researchgate.net In a related compound featuring a formyl group, the aldehyde carbon is susceptible to nucleophilic attack, allowing for further functionalization. evitachem.com The pyrazole ring itself is highly resistant to ring-opening pathways under typical conditions.

Acid-Base Properties and Protonation/Deprotonation Equilibria (Theoretical Basis)

The acid-base properties of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole are defined by the two nitrogen atoms in the pyrazole ring. The N1-H group imparts weak acidic character, allowing it to be deprotonated by a strong base to form the corresponding anion. Conversely, the sp²-hybridized nitrogen at the N2 position has a lone pair of electrons, making it a weak base that can be protonated by strong acids to form pyrazolium (B1228807) salts. globalresearchonline.net

Theoretical studies, such as those involving Frontier Molecular Orbital (FMO) calculations, provide insight into the reactivity of such compounds. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for protonation and deprotonation. The HOMO is typically localized on the most electron-rich areas, indicating the site of protonation (basic center), while the LUMO indicates the likely site for nucleophilic attack or deprotonation (acidic center). The dissociation constant is a critical physicochemical parameter that gives valuable information about the compound's properties and behavior in solution. mocedes.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound can proceed with high regioselectivity, depending on the reaction type and conditions.

N-Substitution: Reactions with electrophiles at the nitrogen atoms are common. The N1-H position is the primary site for reactions like alkylation and acylation after deprotonation.

C-Substitution: As discussed under electrophilic substitution, the C4 position of the pyrazole ring is a key site for functionalization. researchgate.net

The synthesis of pyrazole derivatives often involves controlling regioselectivity. For example, the condensation of 1,3-dicarbonyl compounds with hydrazines can yield isomeric pyrazoles. nih.gov Research has shown that the choice of solvent, such as using fluorinated alcohols, can dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar Furthermore, one-pot synthetic procedures for creating complex pyrazoles have been developed that demonstrate high regio- and chemo-selectivity, yielding a single N¹-substituted isomer. nih.gov These principles would apply to the derivatization of the title compound, allowing for targeted modifications.

Oxidative and Reductive Transformations

The pyrazole ring is known for its high resistance to both oxidizing and reducing agents under many conditions. globalresearchonline.net However, specific transformations are possible.

Reduction: Catalytic hydrogenation can reduce the pyrazole ring, typically leading first to a pyrazoline and then to a pyrazolidine. globalresearchonline.net The thiophene ring is susceptible to desulfurization under certain reductive conditions.

Oxidation: While the core pyrazole structure is robust, substituents can undergo oxidation. More significantly, pyrazole derivatives can participate in oxidative coupling reactions. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov In coordination chemistry, a pyrazole-acetamide ligand was observed to undergo in-situ oxidation in the presence of an Fe(III) salt during complex formation. nih.gov

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

The presence of multiple heteroatoms (two nitrogens in the pyrazole ring and one sulfur in the thiophene ring) makes this compound an excellent candidate as a ligand in coordination chemistry. Pyrazole-based ligands are widely studied for their ability to form stable complexes with a variety of metal ions, including Cu(II), Zn(II), Cd(II), Fe(II)/Fe(III), and Ag(I). mocedes.orgnih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as effective donor sites for metal coordination. mocedes.org

The resulting metal complexes can exhibit diverse coordination geometries and nuclearities, ranging from mononuclear to polynuclear structures. researchgate.net The specific outcome is influenced by the metal ion, the counter-ion, and the steric and electronic properties of the ligand itself.

Table 2: Examples of Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Example | Reference |

| Cd(II) | Pyrazole-acetamide | [Cd(L)₂Cl₂] (Mononuclear) | nih.gov |

| Cu(II) | Pyrazole-acetamide | Cu(L)₂(C₂H₅OH)₂₂ (Mononuclear) | nih.gov |

| Fe(III) | Pyrazole-acetamide (oxidized in-situ) | Fe(L)₂(H₂O)₂₂ (Mononuclear) | nih.gov |

| Zn(II) | Naphtho-fused pyrazole | [ZnCl₂(L)₂] | rsc.org |

| Ag(I) | Pyridine-pyrazole | Forms stable complexes in solution | mocedes.org |

The molecular structure of this compound is particularly well-suited for chelation. Chelation involves the formation of a cyclic complex between a polydentate ligand and a central metal ion. researchgate.net The pyrazole-thiophene-phenyl scaffold can act as a bidentate or potentially tridentate ligand.

The two adjacent nitrogen atoms of the pyrazole ring can form a stable five-membered chelate ring with a metal ion. This N,N-bidentate coordination is a very common and stable binding mode for pyrazole-based ligands. researchgate.netresearchgate.net The sulfur atom of the thiophene ring could also participate in coordination, leading to a tridentate N,N,S binding mode, although this would depend on the conformational flexibility of the phenyl-thiophene linkage and the preference of the specific metal ion. The ability of pyrazole and thiophene moieties to be combined into effective ligands is well-documented. mdpi.comnih.gov

Electronic Structure and Bonding in Coordination Compounds of this compound and Its Analogs

The electronic structure and nature of bonding in coordination compounds involving ligands like this compound are of significant interest due to the potential for rich and varied coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively documented in publicly available research, valuable insights can be drawn from the study of analogous compounds containing pyrazole, phenyl, and thiophene moieties. These related studies provide a framework for understanding how such ligands interact with metal ions and the resulting electronic properties of the complexes.

The coordination of this compound to a metal center is expected to primarily occur through the nitrogen atoms of the pyrazole ring. The pyrazole moiety can act as a versatile ligand, capable of coordinating in various modes. The electronic properties of the resulting metal complexes are influenced by the nature of the metal ion, the coordination geometry, and the electronic effects of the thiophene and phenyl substituents on the pyrazole ring.

Spectroscopic and magnetic studies on analogous transition metal complexes offer a window into their electronic structures. For instance, in a study of bi-nuclear transition metal complexes with a ligand containing a bromophenyl group at the 3-position and a thiophen-2-yl group at the 5-position of a pyrazoline ring, the coordination environment around the metal ions was elucidated. ekb.eg The data suggested an octahedral geometry for Co(II), Ni(II), and Cu(II) ions, while a tetrahedral geometry was proposed for the Zn(II) complex. ekb.eg

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding the electronic properties of such complex molecules. nih.gov These studies can provide detailed information on bond lengths, bond angles, and the distribution of electron density within the coordination compounds. For example, in computational studies of pyrazolyl–thiazole (B1198619) derivatives of thiophene, it was found that the pyrazolyl and thiazole rings were nearly coplanar, which could enhance π–π interactions with biological targets. nih.gov The presence of the sulfur atom in the thiophene ring is noted for contributing to unique electronic properties that can enhance binding affinity to biological targets. nih.gov

The electronic effects of substituents on the phenyl ring can also play a significant role in modulating the electronic structure of the coordination complexes. The presence of electron-withdrawing or electron-donating groups can influence the electron density on the pyrazole ring, thereby affecting its coordination properties and the stability of the resulting metal complexes. nih.gov

The tables below present hypothetical and extrapolated data for coordination compounds of a ligand analogous to this compound, based on findings from related structures. These tables are intended to be illustrative of the types of data that would be relevant for characterizing the electronic structure and bonding in such complexes.

Table 1: Hypothetical Spectroscopic Data for Metal Complexes of an Analogous Phenyl-Thienyl-Pyrazole Ligand

| Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) (C=N, C-S) | Electronic Transitions (nm) | Magnetic Moment (B.M.) |

| Co(II) | Octahedral | ~1550, ~1050 | ~520, ~680 | ~4.8 |

| Ni(II) | Octahedral | ~1555, ~1055 | ~400, ~650, ~1100 | ~3.2 |

| Cu(II) | Distorted Octahedral | ~1545, ~1045 | ~750 | ~1.9 |

| Zn(II) | Tetrahedral | ~1560, ~1060 | - | Diamagnetic |

Data is extrapolated from studies on analogous compounds and is for illustrative purposes.

Table 2: Hypothetical DFT-Calculated Parameters for a Metal Complex of an Analogous Phenyl-Thienyl-Pyrazole Ligand

| Parameter | Value |

| Metal-Nitrogen Bond Length | 2.1 - 2.3 Å |

| Metal-Sulfur Bond Length (if coordinated) | 2.4 - 2.6 Å |

| Pyrazole Ring Planarity | Nearly planar |

| Thiophene Ring Planarity | Planar |

| HOMO-LUMO Energy Gap | Varies with metal and substituents |

Data is hypothetical and based on general trends observed in related structures.

Advanced Research Applications and Methodological Investigations of the 5 3 Thiophen 3 Ylphenyl 1h Pyrazole Scaffold

Design Principles for Supramolecular Systems

The unique arrangement of hydrogen bond donors, acceptors, and π-rich surfaces in 5-(3-thiophen-3-ylphenyl)-1H-pyrazole makes it an intriguing candidate for the rational design of complex supramolecular systems. The non-covalent interactions dictated by its structure can be theoretically harnessed to create ordered assemblies with specific functions.

The theoretical design of host-guest systems incorporating the this compound scaffold relies on the specific recognition sites offered by its constituent parts. The pyrazole (B372694) ring is particularly important, featuring an acidic N-H proton that can act as a hydrogen-bond donor and a pyridinic nitrogen atom that serves as a hydrogen-bond acceptor. core.ac.uk These sites could enable selective binding of guest molecules that possess complementary functionalities, such as carboxylates or amides.

The extended aromatic system, composed of the phenyl and thiophene (B33073) rings, provides a large, polarizable surface capable of engaging in π-π stacking and hydrophobic interactions. These interactions are crucial for encapsulating organic substrates within larger host structures, such as metallorectangles or cyclodextrins. acs.orguab.cat Theoretical models suggest that the thiophene ring, with its sulfur atom, could also engage in specific interactions, including weak hydrogen bonds or coordination with soft metal ions. The combination of directional hydrogen bonding from the pyrazole and broader dispersion forces from the thiophenyl-phenyl arm allows for the design of hosts with high selectivity for specific guests.

| Interaction Type | Molecular Origin | Potential Guest Functionality |

| Hydrogen-Bond Donor | Pyrazole N-H | Carboxylate, Phosphate, Carbonyl Oxygen |

| Hydrogen-Bond Acceptor | Pyrazole Sp2-Nitrogen | Amine N-H, Hydroxyl |

| π-π Stacking | Phenyl and Thiophene Rings | Aromatic molecules, Polycyclic Aromatic Hydrocarbons |

| Hydrophobic Interactions | Entire Aromatic Scaffold | Alkyl chains, Lipophilic moieties |

| Sulfur-based Interactions | Thiophene Sulfur Atom | Soft metal ions, Polarized C-H bonds |

The this compound molecule possesses the intrinsic properties needed to form predictable, self-assembling molecular architectures. The primary interaction expected to drive self-assembly is the N-H···N hydrogen bond between the pyrazole rings of adjacent molecules. mdpi.com This interaction is well-established in pyrazole chemistry and typically leads to the formation of one-dimensional chains or cyclic oligomers.

Complementing the primary hydrogen bonds, weaker C-H···π interactions and π-π stacking between the phenyl and thiophene rings of neighboring molecules can guide the assembly into higher-order structures, such as two-dimensional sheets or three-dimensional networks. researchgate.net The final supramolecular architecture would be highly dependent on the conformation of the molecule. A twisted conformation between the pyrazole and phenyl rings, or between the phenyl and thiophene rings, is possible and would significantly influence the efficiency of molecular packing and the resulting morphology of the self-assembled material. researchgate.net

| Supramolecular Interaction | Resulting Architecture | Controlling Factors |

| N-H···N Hydrogen Bonding | 1D Chains, Helices, Cyclic Dimers/Trimers | Molecular concentration, Solvent polarity |

| π-π Stacking | 2D Sheets, Columnar Stacks | Ring orientation, Steric hindrance |

| C-H···π Interactions | 3D Networks | Conformation of the thiophenylphenyl group |

Functional Materials Design (Focus on Structural Roles and Theoretical Predictions)

The inherent electronic properties of the thiophene, phenyl, and pyrazole rings position the this compound scaffold as a versatile component for the theoretical design of novel functional organic materials. Its structural role can be tailored for applications in organic electronics and optoelectronics.

Highly conjugated organic materials are foundational to numerous electronic applications. google.com The this compound scaffold provides a π-conjugated pathway extending from the electron-rich thiophene ring through the central phenyl ring. The pyrazole ring, while part of the aromatic system, can act as an electronic modulator, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The theoretical basis for its use as a building block rests on its potential for polymerization. The scaffold contains multiple C-H bonds on the aromatic rings that could be activated for regioselective C-H functionalization, allowing for the creation of well-defined conjugated polymers. researchgate.net For instance, palladium-catalyzed cross-coupling reactions could be designed to link monomers through specific positions on the thiophene or phenyl rings, leading to polymers with tailored electronic and physical properties for use as organic semiconductors.

Within the conceptual framework of organic electronics, molecules based on phenyl-pyrazole units can serve as stable and efficient materials in organic light-emitting diodes (OLEDs). researchgate.net The this compound scaffold could theoretically be incorporated into OLEDs in several roles.

As an emissive material, metal complexes of this scaffold could exhibit phosphorescence, with the thiophenylphenyl substituent used to tune the emission color and quantum efficiency. As a host material in a phosphorescent OLED, its high triplet energy—a known feature of some phenyl-pyrazole systems—would be crucial for efficiently transferring energy to a guest emitter. Furthermore, the electron-rich nature of the thiophene moiety suggests the scaffold could be designed into materials with good hole-transporting properties, while the electron-deficient character of the pyrazole ring could be exploited in electron-transporting materials. wpmucdn.com

| Device Role | Theoretical Function | Key Structural Feature |

| Emitter | Phosphorescent Emitter in OLEDs | Phenyl-pyrazole core for stability and triplet energy |

| Host Material | High Triplet Energy Host in PhOLEDs | Wide bandgap from combined aromatic units |

| Transport Layer | Hole or Electron Transport | Electron-rich thiophene (hole transport) or electron-deficient pyrazole (electron transport) |

Catalytic Applications and Ligand Design for Metal Catalysis

Pyrazole-based ligands are widely used in transition-metal catalysis due to their robust coordination to metal centers and the ease with which their steric and electronic properties can be tuned. thieme-connect.comresearchgate.net The this compound scaffold is a prime candidate for ligand design in homogeneous catalysis.

The pyrazole ring can act as a monodentate or bidentate N-donor ligand for a wide range of transition metals, including palladium, nickel, copper, and iridium. researchgate.net The large and conformationally flexible 3-thiophen-3-ylphenyl substituent provides a powerful tool for tuning the catalyst's properties. By modifying this group, one can control the steric environment around the metal center, which is critical for achieving high selectivity in catalytic reactions such as asymmetric transfer hydrogenation or C-C cross-coupling. acs.org The electronic properties of the ligand, and thus the reactivity of the metal center, can also be modulated by introducing electron-donating or electron-withdrawing groups onto the thiophene or phenyl rings. This fine-tuning is essential for optimizing catalytic activity and stability. researchgate.net

| Metal Complex Property | Influence of the Scaffold | Potential Catalytic Application |

| Steric Hindrance | The bulky thiophenylphenyl group creates a defined catalytic pocket. | Shape-selective catalysis, Asymmetric synthesis |

| Electronic Tuning | Substituents on the phenyl or thiophene rings modify the ligand's donor strength. | C-C and C-N cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Catalyst Stability | The robust pyrazole-metal bond provides thermal and chemical stability. | High-temperature catalysis, Polymerization reactions |

Ligand Scaffolds for Transition Metal-Catalyzed Transformations

The inherent structural features of this compound make it a promising candidate as a ligand scaffold in transition metal-catalyzed reactions. The pyrazole ring system is well-established in coordination chemistry, capable of binding to metal centers through its sp²-hybridized nitrogen atoms. mdpi.com The presence of the thiophene ring introduces a sulfur atom, another potential coordination site, while the phenyl ring provides steric bulk and can be functionalized to tune the electronic properties of the ligand.

Theoretical studies using Density Functional Theory (DFT) on analogous phenyl-thienyl-pyrazoline structures suggest they can act as potential multi-dentate ligands for coordinating with metallic ions. mdpi.comresearchgate.net The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring can create a chelate effect, enhancing the stability of the resulting metal complex. This multi-dentate coordination capacity is crucial for the design of effective catalysts. mdpi.comresearchgate.net

While direct catalytic applications of a this compound complex are not extensively documented, related pyrazole-based ligands have been successfully employed in various transformations. For instance, anilido-pyrazolate aluminum complexes have been synthesized and investigated for the ring-opening polymerization of ε-caprolactone. rsc.org Furthermore, the frequent use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize the aryl-thiophene and aryl-pyrazole bonds in this scaffold inherently points to the interaction of these systems with transition metals. nih.govmdpi.commdpi.comcabidigitallibrary.orgmdpi.comresearchgate.net Protic pyrazole ligands have been incorporated into pincer-type ruthenium complexes, which have shown activity in hydrogenation reactions. nih.gov These examples underscore the potential of the this compound scaffold to serve as a versatile platform for developing novel transition metal catalysts.

Role in Asymmetric Catalysis (Theoretical Principles)

The this compound scaffold possesses key attributes that are theoretically significant for applications in asymmetric catalysis. The primary principle of asymmetric catalysis is the creation of a chiral environment around the metal center, which forces a reaction to proceed with a preference for one enantiomer over the other.

The theoretical role of this scaffold in inducing asymmetry can be understood through several principles:

Chiral Environment via Substitution: The bi-aryl, tri-heterocyclic structure of this compound is not inherently chiral. However, the introduction of chiral substituents on the phenyl or pyrazole rings, or the creation of atropisomerism through restricted rotation around the aryl-aryl single bonds, can generate a chiral ligand. This chirality would be transferred to the metal center upon coordination.

Bifunctional Catalysis: Protic pyrazole ligands, those with an N-H bond, can participate in bifunctional catalysis. Theoretical calculations on related ruthenium complexes suggest that the pyrazole N-H group can act as a proton shuttle, promoting heterolytic bond cleavage and facilitating hydrogen transfer to a substrate in an outer-sphere mechanism. nih.gov This cooperative functionality is a key principle in designing efficient asymmetric catalysts.

Non-Covalent Interactions: Enantioselectivity is often governed by subtle differences in the transition state energies, which are influenced by non-covalent interactions. The extended aromatic system of the this compound scaffold can engage in attractive π-π stacking interactions with the substrate. nih.gov In a properly designed chiral complex, these interactions can stabilize the transition state leading to the major enantiomer while destabilizing the one leading to the minor enantiomer. nih.gov

Structural and Electronic Tuning: DFT studies on related pyrazole-thiophene systems demonstrate that the electronic properties, such as the HOMO-LUMO gap and charge distribution, can be finely tuned by altering substituents. cabidigitallibrary.orgeurjchem.comnih.gov This tuning is critical in optimizing the electronic communication between the ligand and the metal, which in turn influences the stereoselectivity of the catalytic reaction.

While experimental validation for the specific this compound in asymmetric catalysis is pending, these theoretical principles, drawn from studies on analogous systems, provide a strong rationale for its investigation in this field.

Adsorption Mechanisms and Material Design for Environmental Applications

The unique combination of nitrogen and sulfur donor atoms within the pyrazole-thiophene framework makes it highly suitable for applications in environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions.

Theoretical Study of Adsorption Mechanisms (e.g., Heavy Metal Ions)

The selective adsorption of heavy metal ions by materials functionalized with pyrazole-thiophene ligands has been investigated through both experimental work and theoretical calculations, primarily Density Functional Theory (DFT). These studies provide a deep understanding of the binding mechanisms at the molecular level.

For a related adsorbent, SiNPz-Th, created by grafting a β-ketoenol-pyrazole-thiophene ligand onto a silica (B1680970) surface, DFT calculations revealed the coordination behavior with various metal ions. cabidigitallibrary.org The study showed that metal ions like Pb(II), Cu(II), and Zn(II) were coordinated in a bidentate fashion, binding to both a nitrogen atom of the pyrazole ring and an oxygen atom from the ligand's side chain to form stable complexes. cabidigitallibrary.org In contrast, Cd(II) was found to coordinate in a monodentate fashion. cabidigitallibrary.org

These theoretical models successfully explained the experimentally observed selectivity. The calculated binding energies often correlate with the measured adsorption capacities, confirming the preferential binding of certain metals. The affinity of the SiNPz-Th adsorbent was found to follow the order Pb(II) > Cu(II) > Zn(II) > Cd(II), which was in good agreement with experimental results. researchgate.netcabidigitallibrary.org Such theoretical insights are crucial for predicting the effectiveness of new materials and for designing adsorbents with high selectivity for specific target pollutants. mostwiedzy.pl

Surface Grafting and Hybrid Material Development

To create practical adsorbents, the this compound scaffold or its derivatives can be immobilized onto solid supports, leading to the development of organic-inorganic hybrid materials. Silica gel and mesoporous silica like MCM-41 are common choices for the support material due to their high surface area, structural integrity, and thermal stability.

The typical process for developing these hybrid materials involves several steps:

Synthesis of the Ligand: A suitable pyrazole-thiophene derivative, often with a functional group for grafting (e.g., an amine or a silane-reactive group), is synthesized.

Surface Modification of the Support: The silica surface is activated, for example, by treating it with 3-aminopropyltrimethoxysilane (B80574) to introduce amino groups.

Covalent Grafting: The synthesized ligand is then covalently attached to the modified silica surface. For instance, a pyrazole-thiophene receptor can be grafted onto the aminopropyl-functionalized silica. cabidigitallibrary.org

The success of this surface functionalization is confirmed by various characterization techniques. FTIR spectroscopy can show the appearance of new bands corresponding to the organic ligand on the silica surface. Scanning electron microscopy (SEM) images often reveal a change in surface morphology, with the hybrid material appearing rougher compared to the smooth surface of the initial silica gel, indicating successful grafting. cabidigitallibrary.org These hybrid materials have demonstrated high efficiency and selectivity in removing heavy metals like Cd(II) and Pb(II) from water, with the potential for regeneration and reuse over multiple cycles. mdpi.com

Interactive Data Table: Heavy Metal Adsorption by Pyrazole-Thiophene Functionalized Adsorbents This table compiles data from studies on related pyrazole-thiophene materials to illustrate typical performance.

Methodological Studies in Synthetic Organic Chemistry

The synthesis of the this compound scaffold relies on established and developing methodologies in organic chemistry. The construction of this tri-aryl system can be approached through various strategies, primarily involving the formation of the central pyrazole ring or the creation of the bi-aryl linkages through cross-coupling reactions.

A prevalent and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.net For a target like this compound, a plausible route would involve the reaction of a (3-thiophen-3-ylphenyl)-substituted 1,3-diketone with hydrazine hydrate. An alternative and widely used approach is the reaction of an α,β-unsaturated ketone, or chalcone (B49325), with hydrazine. mdpi.comjapsonline.com The synthesis of thienyl-pyrazoles often proceeds via the (3+2) annulation of chalcones with phenylhydrazines. nih.gov

Modern synthetic methodologies offer more modular and efficient routes. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bonds between the aromatic rings. nih.govmdpi.com A potential synthetic pathway for this compound could involve:

Synthesis of a bromo-aryl precursor: For example, synthesizing 5-(3-bromophenyl)-1H-pyrazole.

Suzuki Coupling: Reacting this precursor with thiophene-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form the final product. mdpi.comcabidigitallibrary.orgmdpi.com

Alternatively, one could start with a 3-(3-bromophenyl)thiophene (B3251011) and couple it with a pyrazole-boronic acid derivative. These cross-coupling methods are highly versatile, allowing for the introduction of a wide range of substituents on each of the aromatic rings to fine-tune the compound's properties. rsc.org The development of one-pot, multi-component reactions also provides an efficient and atom-economical pathway to complex pyrazole derivatives. nih.gov

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for 5 3 Thiophen 3 Ylphenyl 1h Pyrazole

Exploration of Novel and More Sustainable Synthetic Routes

The future synthesis of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole will likely pivot towards greener and more efficient methodologies, moving away from traditional, often harsh, reaction conditions. Research is anticipated to focus on methods that reduce waste, minimize energy consumption, and utilize environmentally benign reagents. ias.ac.inresearchgate.net

Key emerging strategies include:

One-Pot Syntheses: Developing multi-component reactions where reactants are mixed in a single vessel to form the target molecule, which can significantly streamline the process and reduce the need for intermediate purification steps. ias.ac.in

Microwave and Ultrasound-Assisted Reactions: The application of microwave irradiation or sonication can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and easier scalability. mdpi.com A multistep flow process could be designed for the synthesis of this compound, minimizing manual intervention and improving reproducibility. mdpi.com

Green Catalysis: The exploration of novel catalysts, such as metal-oxo clusters or nano-catalysts like nano-ZnO, can lead to highly efficient and selective syntheses under milder, more sustainable conditions, often in aqueous media. mdpi.com

Table 1: Comparison of Synthetic Approaches for Pyrazole (B372694) DerivativesSynthetic StrategyAnticipated Advantages for this compound SynthesisTraditional Batch SynthesisEstablished procedures, but may involve harsh conditions, multiple steps, and significant solvent waste.One-Pot Multi-Component ReactionIncreased efficiency, reduced waste, and simplified workup by combining multiple reaction steps. ias.ac.inMicrowave-Assisted SynthesisRapid reaction times, potentially higher yields, and improved energy efficiency. mdpi.comFlow ChemistryHigh reproducibility, enhanced safety, and seamless scalability from lab to industrial production. mdpi.comGreen Catalysis (e.g., nano-ZnO)Environmentally friendly, high catalytic activity, and potential for use in aqueous media. mdpi.com

Advanced Computational Modeling for Structure-Reactivity and Structure-Function Prediction

Computational chemistry is a powerful tool for predicting the behavior of molecules, thereby guiding experimental work and reducing costs. eurasianjournals.com For this compound, advanced computational modeling will be indispensable for elucidating its properties and potential applications.

Future research will likely employ a variety of computational techniques:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. eurasianjournals.comresearchgate.net This can help predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for planning further chemical modifications.

Molecular Docking: To explore potential pharmaceutical applications, molecular docking studies can predict how this compound might bind to biological targets like enzymes or receptors. nih.gov For instance, pyrazole derivatives have been studied as kinase inhibitors, and docking could identify potential protein targets for this specific compound. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing information about its conformational flexibility and its interactions with solvents or biological membranes. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their biological activity or physical properties. nih.gov This allows for the predictive design of new, more potent, or functional analogues.

Table 2: Computational Methods for Analyzing this compoundMethodPredicted ApplicationDensity Functional Theory (DFT)Prediction of electronic properties, reactivity hotspots, and spectroscopic characteristics. researchgate.netMolecular DockingIdentification of potential binding modes and affinities to protein targets for drug discovery. nih.govMolecular Dynamics (MD)Analysis of conformational stability and interactions in a biological or material environment. eurasianjournals.comQSARDevelopment of models to predict the activity of new derivatives for rational design. nih.gov

Integration into Hybrid Organic-Inorganic Systems (Theoretical Perspectives)

The structural features of this compound make it an excellent candidate for use as an organic ligand in the construction of hybrid organic-inorganic materials. nih.gov The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene (B33073) ring can act as coordination sites for metal ions.

Theoretical research in this area would focus on:

Coordination Chemistry: Predicting the coordination modes of the molecule with various metal centers (e.g., copper, silver, gold). researchgate.net The geometry and electronic structure of the resulting metal complexes could be modeled to predict their stability and properties.

Material Properties: Investigating how the incorporation of this ligand into metal-organic frameworks (MOFs) or other hybrid materials could influence their electronic, optical, or catalytic properties. nih.gov The extended π-system of the molecule suggests potential for creating materials with interesting conductive or photoluminescent characteristics.

Sensing Applications: Theoretically exploring the potential for these hybrid materials to act as sensors. Changes in the electronic or optical properties of the material upon binding of a specific analyte could be predicted using computational methods.

Development of High-Throughput Screening Methodologies for Chemical Transformations

To efficiently explore the chemical space around this compound, high-throughput screening (HTS) and high-throughput experimentation (HTE) will be crucial. nih.govacs.org These techniques allow for the rapid, parallel execution of a large number of reactions, accelerating the discovery of new derivatives and optimal reaction conditions. youtube.com

Future research will focus on:

Reaction Optimization: Using HTE to rapidly screen a wide range of catalysts, solvents, bases, and temperatures for key chemical transformations, such as cross-coupling reactions to functionalize the phenyl or thiophene rings. acs.org

Library Synthesis: Applying combinatorial chemistry principles in a high-throughput format to synthesize a large library of derivatives of this compound. sci-hub.se This library could then be screened for biological activity or material properties.

Assay Development: Creating novel assays suitable for HTS to evaluate the properties of the synthesized derivatives. This could include cell-based assays for biological activity or spectroscopic assays for evaluating optical properties. nih.gov

Rational Design Principles for Next-Generation Functional Materials with Tailored Properties

The ultimate goal of studying this compound is to use it as a scaffold for creating next-generation functional materials with precisely tailored properties. This requires a rational design approach that integrates computational predictions with experimental validation. nih.gov

Key design principles for future research include:

Structure-Property Tuning: Systematically modifying the core structure—for example, by introducing electron-donating or electron-withdrawing groups onto the phenyl or thiophene rings—to fine-tune the molecule's electronic properties (e.g., HOMO/LUMO energy levels) for applications in organic electronics. nih.gov

Targeted Bioactivity: Using computational insights and QSAR models to guide the synthesis of derivatives with enhanced affinity and selectivity for specific biological targets, such as protein kinases or phosphodiesterases. nih.govnih.gov

Self-Assembly: Designing derivatives with functional groups that can direct the self-assembly of the molecules into well-ordered supramolecular structures, a key strategy for creating functional organic materials.